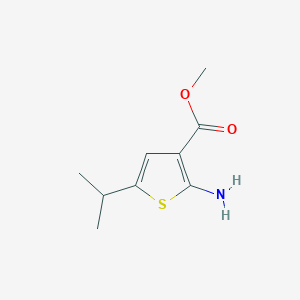

Methyl 2-amino-5-isopropylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-propan-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)7-4-6(8(10)13-7)9(11)12-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDXRTHPMSTCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-amino-5-isopropylthiophene-3-carboxylate (abbreviated as MAITC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article summarizes the biological activity of MAITC, highlighting its mechanisms of action, therapeutic potential, and related research findings.

MAITC has the following chemical properties:

- Molecular Formula : C₁₁H₁₃N₁O₂S

- Molecular Weight : 225.29 g/mol

- Structure : Contains a thiophene ring substituted with an amino group and a carboxylate ester.

MAITC exhibits a range of biological activities that can be attributed to its structural features. Key mechanisms include:

- Inhibition of Enzymatic Activity : Studies have shown that MAITC and its derivatives can inhibit specific enzymes involved in cancer progression and viral replication. For example, compounds similar to MAITC have demonstrated inhibitory effects on kinases such as TBK1 and IKKε, which are implicated in inflammatory responses and metabolic regulation .

- Antimicrobial Activity : Research indicates that MAITC has notable antibacterial and antifungal properties. It acts through mechanisms that disrupt microbial cell membranes, leading to cell death .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of MAITC:

Case Studies

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of MAITC in obese mice models. The results indicated that treatment with MAITC led to significant reductions in serum IL-6 levels, demonstrating its efficacy in modulating inflammatory pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of MAITC against various pathogens. The compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for infectious diseases .

- Cancer Cell Studies : In vitro studies have shown that MAITC induces apoptosis in various cancer cell lines at low concentrations. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-5-isopropylthiophene-3-carboxylate has the molecular formula and a molecular weight of approximately 199.27 g/mol. The compound features a thiophene ring, an amino group, and an isopropyl side chain, which contribute to its unique chemical reactivity and biological activities .

Anti-inflammatory Agents

Research indicates that this compound may inhibit inflammatory pathways, positioning it as a candidate for treating inflammatory diseases. Its structural attributes allow it to interact with biological targets involved in inflammatory responses .

Cardiovascular Health

The compound has shown potential as an active pharmaceutical ingredient for cardiovascular conditions. It is believed to modulate cyclic guanosine monophosphate (cGMP) levels, which can lead to muscle relaxation and reduced inflammation, making it relevant for therapies addressing heart failure and erectile dysfunction .

Antimicrobial Properties

Emerging studies suggest that compounds within the thiophene class, including this compound, exhibit antimicrobial activities. These properties are significant for developing new antibiotics or antifungal agents .

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation when administered in controlled doses. The results indicated a dose-dependent response, suggesting potential therapeutic applications in chronic inflammatory conditions .

Case Study: Cardiovascular Effects

In another research setting, the effects of this compound on cardiovascular health were evaluated through pharmacokinetic studies. It was found to improve endothelial function and reduce blood pressure in hypertensive models, further supporting its application in cardiovascular therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-5-isopropylthiophene-3-carboxylate, and how can the Gewald reaction be optimized for its preparation?

- Methodological Answer : The compound is synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones (e.g., isopropyl ketones) with cyanoacetates and sulfur, followed by aminolysis. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalyst : Morpholine or piperidine accelerates the reaction, with yields improving at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product.

- Validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and confirm purity via melting point and NMR .

Q. How should researchers characterize this compound, and what spectral markers are critical?

- Methodological Answer :

- 1H NMR : Expect signals for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH(CH3)2) and thiophene protons (δ 6.5–7.5 ppm). The NH2 group appears as a broad singlet (~δ 5.5 ppm) .

- IR : Key peaks include N–H stretch (~3350 cm⁻¹), C=O ester (~1700 cm⁻¹), and C–S bond (~690 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 228.3 (calculated for C10H14NO2S). Fragmentation patterns should align with thiophene ring cleavage .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved, particularly for regioisomeric impurities?

- Methodological Answer :

- Contradiction Analysis : If unexpected NMR signals arise (e.g., upfield shifts for thiophene protons), consider regioisomers from incorrect cyclization during synthesis.

- 2D NMR Techniques : Use HSQC and HMBC to map proton-carbon correlations, distinguishing between 3- and 4-substituted thiophenes .

- X-ray Crystallography : Resolve ambiguity via single-crystal diffraction (e.g., SHELXL refinement) .

- Reference Data : Compare with published spectra of analogous compounds (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) .

Q. What strategies improve the compound’s solubility and stability for biological assays?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., carboxylate or hydroxyl via oxidation/reduction) while retaining the thiophene core .

- Formulation : Use co-solvents (DMSO/PBS mixtures) or liposomal encapsulation to enhance aqueous solubility .

- Stability Studies : Monitor degradation under UV light and varying pH (HPLC tracking at 254 nm). Acidic conditions may hydrolyze the ester group .

Q. How can computational methods predict the compound’s reactivity in derivatization reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to identify electrophilic sites on the thiophene ring.

- Frontier Molecular Orbitals : Analyze HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks (e.g., C5 for electrophilic substitution) .

- Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) to guide functionalization for enhanced activity .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing biological activity data involving this compound?

- Methodological Answer :

- Dose-Response Curves : Fit IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism) with Hill slope validation .

- SAR Studies : Apply multivariate analysis (PCA or PLS) to correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity .

- Reproducibility : Report mean ± SD from triplicate experiments and use ANOVA to assess significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.